N-(4-chloro-3-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
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Overview
Description
N-(4-chloro-3-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chloro group, a nitro group, and a sulfanyl group, making it a versatile molecule for scientific research and industrial use.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-chloro-3-nitroaniline and 4-methylbenzenethiol.
Reaction Steps: The process involves the acylation of 4-chloro-3-nitroaniline with 2-[(4-methylphenyl)sulfanyl]acetyl chloride under controlled conditions.
Industrial Production Methods: Large-scale production may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized for industrial efficiency.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like tin chloride or iron powder.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin chloride, iron powder, hydrogen gas.
Substitution: Sodium hydroxide, potassium iodide.
Major Products Formed:
Oxidation: 4-chloro-3-aminophenol.
Reduction: 4-chloro-3-aminophenol.
Substitution: 4-iodo-3-nitroaniline.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which N-(4-chloro-3-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide exerts its effects involves interactions with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The chloro and sulfanyl groups can also participate in various biochemical reactions, influencing the compound's overall activity.
Comparison with Similar Compounds
N-(4-chloro-3-nitrophenyl)-N-[(E)-(4-methylphenyl)methylidene]amine
N-{4-chloro-3-nitrophenyl}-N'-(3-methylphenyl)urea
Uniqueness: N-(4-chloro-3-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and potential applications. Its sulfanyl group, in particular, provides unique reactivity compared to similar compounds.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-(4-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c1-10-2-5-12(6-3-10)22-9-15(19)17-11-4-7-13(16)14(8-11)18(20)21/h2-8H,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKGYFDXAGGSSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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